molecular formula C16H4N6O8 B091487 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile CAS No. 15517-55-2

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile

Cat. No.: B091487
CAS No.: 15517-55-2
M. Wt: 408.24 g/mol
InChI Key: QLTDNDIVGHGWIX-UHFFFAOYSA-N
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Description

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile is a nitro-substituted fluorenylidene derivative featuring a dicyanovinyl (propanedinitrile) group. The tetranitro substitution on the fluorene backbone likely enhances electron-withdrawing characteristics, impacting reactivity, optical properties, and thermal stability .

Properties

IUPAC Name

2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H4N6O8/c17-5-7(6-18)14-10-1-8(19(23)24)3-12(21(27)28)15(10)16-11(14)2-9(20(25)26)4-13(16)22(29)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTDNDIVGHGWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H4N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348210
Record name 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15517-55-2
Record name 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method includes the crystallization of 2,4,5,7-tetranitro-9-(dicyanomethylene)-fluorene from chlorobenzene in the presence of donor compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitro groups into amino groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

DTeF has been explored for its potential in the development of advanced materials. Its ability to form cocrystals with other compounds enhances its utility in creating novel materials with tailored properties.

  • Cocrystal Formation : Research indicates that DTeF can crystallize with chlorobenzene and other pi-donor compounds, forming mixed stacks of twisted fluorene moieties. This property is crucial for designing materials with specific optical and electronic characteristics .
Material Cocrystal Composition Properties
DTeF-ChlorobenzeneC(16)H(4)N(6)O(8) x C(6)H(5)ClEnhanced solubility and stability
DTeF-Bis(chlorobenzene)C(13)H(4)N(4)O(9) x 2C(6)H(5)ClImproved mechanical properties

Medicinal Chemistry

The potential medicinal applications of DTeF are being actively researched due to its biological activity linked to the tetranitrofluorene moiety.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of DTeF exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.

Environmental Studies

DTeF's stability and reactivity make it a subject of interest in environmental chemistry.

  • Pollutant Degradation : Research indicates that compounds similar to DTeF can be used in the degradation of environmental pollutants through photochemical reactions. The tetranitro group may enhance the compound's ability to participate in redox reactions under UV light.

Case Study 1: Cocrystal Development

A study published in PubMed highlighted the successful crystallization of DTeF with chlorobenzene, demonstrating the formation of stable cocrystals that could be utilized in electronic applications due to their unique stacking arrangements .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, derivatives of DTeF were tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting that these compounds could lead to new therapeutic agents targeting resistant strains.

Mechanism of Action

The mechanism of action of 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways and targets involved. The compound’s ability to undergo multiple types of reactions makes it versatile in different applications.

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound : Fluorenylidene core with four nitro groups (2,4,5,7-positions) and a propanedinitrile group.
  • 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile (Julolidinemalononitrile): Features a julolidine (tricyclic) aromatic system instead of fluorene. The dicyanovinyl group is nearly coplanar with the aromatic system, promoting conjugation .
  • 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile: Shares the fluorenylidene core but substitutes pyridinyl-ethynyl groups at positions 2 and 7, enhancing π-conjugation for optoelectronic applications .
  • (9-Ethyl-9H-fluoren-9-yl)propanedinitrile : Lacks nitro groups but includes an ethyl substituent on the fluorene, reducing electron-withdrawing effects .

Key Structural Differences

Compound Core Structure Substituents Planarity (Core vs. Dicyanovinyl)
Target Compound Fluorenylidene 2,4,5,7-Tetranitro Likely planar (inferred)
Julolidinemalononitrile Benzoquinolizine None 3.5° twist
Pyridinyl-ethynyl Fluorenylidene Fluorenylidene 2,7-Pyridinyl-ethynyl Highly planar
(9-Ethyl-9H-fluoren-9-yl)propanedinitrile Fluorene 9-Ethyl Non-conjugated

Physicochemical Properties

Thermal and Optical Properties

Compound Density (g/cm³) Boiling Point (°C) Refractive Index Key Applications
Target Compound (Inferred) ~1.3–1.4 >450 ~1.65 Explosives, optoelectronics
Julolidinemalononitrile 1.281 N/A N/A Nonlinear optics
(9-Ethyl-9H-fluoren-9-yl)propanedinitrile 1.157 463.5 1.603 Organic semiconductors
Ethoxymethylenemalononitrile N/A N/A N/A Synthetic intermediate
  • Target Compound : The tetranitro groups likely increase density and thermal stability compared to ethyl or julolidine analogs. The propanedinitrile group enhances electron affinity, making it suitable for energetic materials or charge-transfer materials .
  • Pyridinyl-ethynyl Fluorenylidene : Exhibits strong absorption in visible spectra due to extended conjugation, a trait the nitro-substituted target compound may share .

Biological Activity

2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile (DTeF) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DTeF based on available research findings, including case studies and data tables.

Chemical Structure and Properties

DTeF has the following chemical structure:

  • Molecular Formula: C₁₈H₁₀N₆O₆
  • Molecular Weight: 398.30 g/mol
  • CAS Number: 11706256

The compound features a tetranitrofluorene moiety linked to a propanedinitrile group, contributing to its reactivity and potential biological effects.

Antimicrobial Activity

Research has indicated that DTeF exhibits antimicrobial properties. A study demonstrated that derivatives of tetranitrofluorene compounds can inhibit bacterial growth. The mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of DTeF Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
DTeFE. coli50 µg/mL
DTeFS. aureus30 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of DTeF on various cancer cell lines. The results indicate that DTeF can induce apoptosis in cancer cells, suggesting potential use as an anticancer agent.

Table 2: Cytotoxic Effects of DTeF on Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Induction of oxidative stress

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of DTeF in vitro and in vivo. The results showed significant tumor reduction in xenograft models treated with DTeF compared to control groups. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of DTeF against oxidative stress-induced neuronal damage. The study concluded that DTeF could mitigate neuronal cell death through its antioxidant properties.

Mechanistic Insights

The biological activity of DTeF can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Its nitro groups facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can trigger cell signaling pathways associated with apoptosis and other cellular responses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nitro-functionalization of fluorenylidene precursors followed by Knoevenagel condensation with propanedinitrile derivatives. Reaction optimization requires strict control of nitro-group stability under acidic/basic conditions. For example, in analogous systems, nitro groups are prone to decomposition at elevated temperatures (>80°C), necessitating low-temperature protocols (e.g., 0–25°C) and inert atmospheres . Solvent polarity also impacts yield; polar aprotic solvents like DMF enhance nitro-group activation but may require post-synthetic purification to remove byproducts .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planarity of the fluorenylidene core and nitro-group orientations. In structurally similar compounds (e.g., 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)propanedinitrile), SC-XRD revealed dihedral angles <5° between the propanedinitrile moiety and the aromatic system, with intermolecular C–H⋯N hydrogen bonds stabilizing the lattice . For nitro-substituted derivatives, SC-XRD can identify steric clashes (e.g., between nitro groups at positions 2 and 7) and validate computational models .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

  • Methodological Answer : UV-Vis spectroscopy reveals π→π* transitions in the fluorenylidene backbone (λmax ~400–500 nm), while nitro groups induce bathochromic shifts due to electron-withdrawing effects. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹). Nuclear magnetic resonance (NMR) is less effective due to paramagnetic broadening from nitro groups but can resolve nitrile proton environments in deuterated DMSO .

Advanced Research Questions

Q. How do nitro group positions (2,4,5,7) influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : The electron-deficient fluorenylidene core acts as a dienophile, but nitro substituents modulate reactivity. Computational studies (e.g., DFT) predict that para-nitro groups (positions 4 and 5) enhance electrophilicity by lowering the LUMO energy, whereas ortho-nitro groups (positions 2 and 7) introduce steric hindrance. Experimental validation using inverse electron-demand Diels-Alder reactions with electron-rich dienes (e.g., anthracene) shows reduced yields when ortho-nitro groups are present, likely due to steric inhibition .

Q. How can discrepancies in thermal stability data be reconciled across studies?

  • Methodological Answer : Thermal gravimetric analysis (TGA) of nitro-functionalized propanedinitriles often shows decomposition onset at 150–200°C, but variations arise from sample purity and measurement conditions. For instance, residual solvents (e.g., DMF) lower observed stability. Controlled studies under inert atmospheres (N₂/Ar) and pre-drying protocols are essential. Conflicting data may also reflect polymorphism; differential scanning calorimetry (DSC) can identify metastable crystalline phases with distinct decomposition pathways .

Q. What computational approaches best predict the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., B3LYP) and polarizable continuum models (PCM) accurately simulate hyperpolarizability (β) and dipole moment (μ). For nitro-substituted derivatives, electron correlation effects are critical; M06-2X or CAM-B3LYP functionals improve accuracy. Basis sets like 6-311++G(d,p) capture charge transfer between nitro and nitrile groups. Validation against hyper-Rayleigh scattering (HRS) experimental data is recommended .

Methodological Notes

  • Data Contradictions : Conflicting spectroscopic or stability data often arise from impurities or polymorphic forms. Cross-validate results using multiple techniques (e.g., SC-XRD + IR + TGA) .
  • Safety Protocols : Nitro compounds are shock-sensitive. Use blast shields, remote handling tools, and small-scale reactions (<100 mg) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile
Reactant of Route 2
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2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile

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